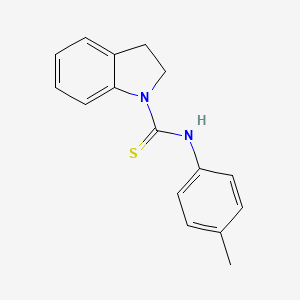

Indolinyl((4-methylphenyl)amino)methane-1-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

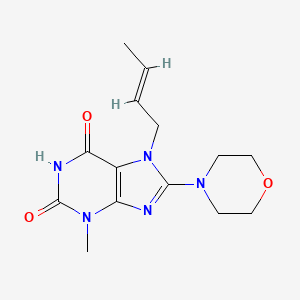

The molecular formula of Indolinyl((4-methylphenyl)amino)methane-1-thione is C16H16N2S . Its molecular weight is 268.38 .Physical And Chemical Properties Analysis

The physical and chemical properties of Indolinyl((4-methylphenyl)amino)methane-1-thione, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Synthesis and Characterization

- Indolinyl compounds are utilized in chemical synthesis. For instance, a one-pot route was developed for synthesizing novel spiro [indolin–oxadiazol] derivatives via 1,3-dipolar cycloaddition reactions of nitrile oxides and isatin imine. This approach yields products in good yields and is confirmed using various spectral data, highlighting the compound's role in creating structurally complex molecules (Souzangarzadeh, 2016).

- The compound 1-Amino-5-(4-methylbenzoyI)-4-(4-methylphenyl) pyrimidine-2(1H)-thione reacts with various isothiocyanates under different conditions to yield N,N-disubstituted thioureas. These reactions are characterized by spectroscopic measurements, showing the compound's versatility in synthesizing pyrimidine derivatives with potential pharmacological properties (Önal, Atli, & Ilhan, 2009).

Anticancer Applications

- Indolinyl compounds have been studied for their anticancer properties. For example, bis(3'-indolyl)methane (DIM) and its analogs, including those based on indolinyl structures, have shown cytotoxicity against various cancer cell lines. These compounds modulate multiple signaling pathways, have antiangiogenic activities, and can induce apoptosis, demonstrating their potential as multi-targeted anticancer drugs (Safe, Papineni, & Chintharlapalli, 2008).

- Novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties, namely diethyl(substituted phenyl/heteroaryl)(2-(2-oxoindolin-3-ylidene)hydrazinyl)methylphosphonates derivatives, were synthesized using a green synthesis approach. These compounds showed in vitro anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents or leads for novel drug development (Tiwari et al., 2018).

Antifungal and Anti-inflammatory Properties

- Indolinyl compounds like 1-phenyl-2,3-dimethylpyrazolin 5-thione derivatives (PDPT, DTM, DTMM) showed antifungal activity against skin disease-causing fungi. This finding suggests the compound's potential application in treating fungal infections (Bikkulova, Ivanov, & Medvedeva, 1986).

- Some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones synthesized from reactions involving indoline showed significant anti-inflammatory activity. This suggests the potential therapeutic application of indolinyl compounds in treating inflammation-related conditions (Amir, Javed, & Kumar, 2008).

Mécanisme D'action

As a tyrosine kinase inhibitor, Indolinyl((4-methylphenyl)amino)methane-1-thione likely works by blocking the action of an enzyme called tyrosine kinase, which is involved in the growth and spread of cancer cells.

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2,3-dihydroindole-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-12-6-8-14(9-7-12)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDYMFKZJUAVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolinyl((4-methylphenyl)amino)methane-1-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2570330.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid](/img/structure/B2570331.png)

![benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2570335.png)

![4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2570336.png)

![2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide](/img/structure/B2570338.png)

![2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride](/img/structure/B2570339.png)

![2-Chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2570340.png)

![3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2570349.png)

![5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2570350.png)

![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)